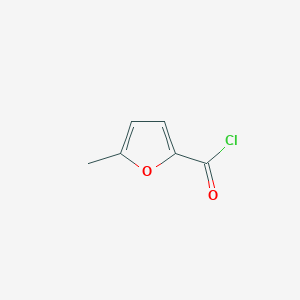
2,6-Dichlorophenethylamine
Overview
Description
2,6-Dichlorophenethylamine is a phenethylamine derivative . It is a clear colorless to slightly yellow liquid and may be used to synthesize C-terminal phenethylamine peptide analog .
Synthesis Analysis
2,6-Dimethlyaniline (2,6-DMA) is a key starting material which is used in the synthesis of many classes of drugs .Molecular Structure Analysis
The molecular formula of this compound is C8H9Cl2N . The average mass is 190.070 Da and the monoisotopic mass is 189.011200 Da .Physical And Chemical Properties Analysis
This compound has a density of 1.3±0.1 g/cm3, a boiling point of 266.4±25.0 °C at 760 mmHg, and a flash point of 114.9±23.2 °C . It has 1 hydrogen bond donor, 1 hydrogen bond acceptor, and 2 freely rotating bonds .Scientific Research Applications
Environmental Impact and Toxicity :
- Toxicity to Aquatic Species : A study by Jin et al. (2012) focused on 2,4,6-Trichlorophenol, a related compound, to understand its toxicity to aquatic species in China and calculate the predicted no-effect concentration (PNEC). This highlights the environmental impact of such compounds.
- Effects in Sludge Culture : Tian et al. (2013) investigated the distribution of 2,6-dichlorophenol (2,6-DCP) in sludge culture, noting its impact on sludge reduction and biological inhibition. The study found that it had a significant sludge reduction effect initially, but its effectiveness diminished over time due to a protective mechanism in the extracellular polymeric substance (EPS) matrix of sludge flocs Tian et al. (2013).
Biological Applications :
- Biological Dechlorination : Skadberg et al. (1999) explored the biological reduction of chlorinated organic compounds, including 2,6-DCP, using electric current. They found that the dechlorination of 2,6-DCP was enhanced by increasing hydrogen levels and that heavy metals like copper inhibited this dechlorination Skadberg et al. (1999).
Chemical Synthesis and Analysis :
- Synthesis of Pharmaceuticals : The use of 2,6-dichlorophenethylamine in the synthesis of pharmaceuticals was investigated by Tilley et al. (1980), who found that its derivatives have potent antihypertensive activity Tilley et al. (1980).
- Quantitative Analysis in Wines : Capone et al. (2010) identified and analyzed 2,6-dichlorophenol as a cause of taints and off-flavours in wines. They developed new methods for quantitative analysis of this compound Capone et al. (2010).
Pharmaceutical and Medical Research :
- Characterization in Medical Research : Trivedi et al. (2015) evaluated the impact of biofield energy treatment on the physical, thermal, and spectral properties of 2,6-DCP, which is used for the synthesis of chemicals and pharmaceutical agents. Their results showed a significant effect of biofield energy treatment on the properties of 2,6-DCP Trivedi et al. (2015).
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that this compound is a derivative of phenethylamine, which is often used to synthesize peptide analogs . Therefore, it’s plausible that 2,6-Dichlorophenethylamine may interact with similar targets as other phenethylamine derivatives.
Mode of Action
As a phenethylamine derivative, it may interact with its targets in a manner similar to other phenethylamines, possibly involving receptor binding or enzymatic interactions .
properties
IUPAC Name |
2-(2,6-dichlorophenyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl2N/c9-7-2-1-3-8(10)6(7)4-5-11/h1-3H,4-5,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACIMQXSSGMWVKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CCN)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50370124 | |
| Record name | 2,6-Dichlorophenethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50370124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
14573-23-0 | |
| Record name | 2,6-Dichlorophenethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50370124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-Dichlorophenethylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















